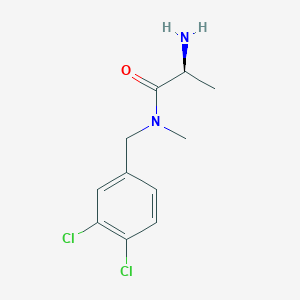

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13413472

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl2N2O |

|---|---|

| Molecular Weight | 261.14 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methylpropanamide |

| Standard InChI | InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 |

| Standard InChI Key | QBXLBNYXAZAXCG-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |

| SMILES | CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |

| Canonical SMILES | CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂O |

| Molar Mass (g/mol) | 261.15 |

| Chiral Centers | 1 (S-configuration) |

| Substituents | 3,4-Dichlorobenzyl, N-Methyl |

The absence of direct experimental data for the 3,4-dichloro isomer necessitates reliance on analogs like the 2,3-dichloro variant and iodo-substituted derivatives.

Synthesis and Manufacturing

The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide likely follows strategies analogous to those used for its 2,3-dichloro and iodo-substituted counterparts . A proposed pathway involves:

-

Coupling Reaction: Reacting 3,4-dichlorobenzylamine with (S)-N-methyl-2-aminopropionamide using coupling agents such as HATU or EDCl.

-

Chiral Resolution: Enantiomeric purification via chiral chromatography or enzymatic resolution to isolate the S-enantiomer.

-

Purification: Recrystallization or column chromatography to achieve >95% purity.

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DMF or THF |

| Temperature | 0–25°C |

| Coupling Agent | HATU, EDCl, or DCC |

| Reaction Time | 12–24 hours |

Critical factors include moisture exclusion and inert atmosphere maintenance to prevent side reactions.

Physicochemical and Spectroscopic Properties

While experimental data for the 3,4-dichloro isomer are unavailable, inferences from related compounds suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.

-

Spectroscopy:

Pharmacological Profile

Structural analogs of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide exhibit diverse biological activities:

Receptor Interactions

Piperazine derivatives with dichlorophenyl groups demonstrate high affinity for κ-opioid and μ-opioid receptors . For example, (S,S)-configured methyl carbamates show subnanomolar binding (κ: Kᵢ = 0.31 nM; μ: Kᵢ = 0.36 nM) . While direct evidence for the 3,4-dichloro variant is lacking, its structural similarity suggests potential receptor modulation.

Enzymatic Activity

Pyridazinone analogs with chloro substituents exhibit anti-inflammatory and antimicrobial properties . The dichlorobenzyl moiety may enhance interactions with hydrophobic enzyme pockets, though target specificity remains unverified.

Therapeutic Applications

Hypothetical applications, extrapolated from related compounds, include:

-

Neurological Disorders: Modulation of neurotransmission via opioid or serotonin receptors .

-

Inflammation: Inhibition of pro-inflammatory mediators like bradykinin or matrix metalloproteases .

-

Oncology: Potential antiproliferative effects through kinase or protease inhibition .

Recent Developments and Future Directions

Recent patents highlight the therapeutic potential of dichlorophenyl-containing compounds in treating inflammation and cancer . Future research should prioritize:

-

Stereoselective Synthesis: Optimizing enantiomeric excess for pharmacological studies.

-

Target Identification: High-throughput screening against kinase and GPCR libraries.

-

ADME Profiling: Assessing bioavailability and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume